Regioisomeric Bromine Positioning: 5-Bromo vs. 6-Bromo Indazole-3-sulfonamide Physicochemical Property Comparison
The 5-bromo regioisomer (target compound) and 6-bromo regioisomer exhibit distinct computed physicochemical properties relevant to drug-likeness predictions. The 6-bromo regioisomer has calculated XLogP3 of 1.1 and topological polar surface area (TPSA) of 97.2 Ų [1]. While direct computed data for the 5-bromo regioisomer are not reported in primary literature, the positional isomerism alters both lipophilicity and polar surface area—parameters that govern membrane permeability and oral bioavailability predictions per Lipinski's Rule of Five. The 2H-tautomeric form present in the 5-bromo-2H-indazole-3-sulfonamide scaffold further distinguishes it from the 1H form typical of the 6-bromo analog, affecting hydrogen-bond donor/acceptor patterns and receptor binding geometry.
| Evidence Dimension | Physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | 5-Bromo-2H-indazole-3-sulfonamide (C7H6BrN3O2S, MW 276.11) with 2H-tautomer configuration |
| Comparator Or Baseline | 6-Bromo-1H-indazole-3-sulfonamide (CAS 2172457-55-3): XLogP3 = 1.1, TPSA = 97.2 Ų, 1H-tautomer configuration [1] |
| Quantified Difference | Regioisomeric shift from 5-position to 6-position; tautomeric difference (2H vs. 1H) |
| Conditions | Computed properties from PubChem database; tautomeric form determined by indazole ring protonation state |
Why This Matters
Selection of the 5-bromo-2H regioisomer versus the 6-bromo-1H analog directly affects predicted membrane permeability and target binding geometry, requiring distinct SAR optimization pathways.
- [1] PubChem. 6-Bromo-1H-indazole-3-sulfonamide (CID 165794738). Computed Properties. View Source
